5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3-Chlorophenoxybutyl Bromide: This intermediate is prepared by reacting 3-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of Thiadiazole Ring: The next step involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative to form the thiadiazole ring.
Coupling Reaction: Finally, the 3-chlorophenoxybutyl bromide is coupled with the thiadiazole derivative in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound shares a similar structure but contains a triazole ring instead of a thiadiazole ring.
2,4,5-Trichlorophenoxyacetic acid: Although structurally different, this compound also contains a chlorophenoxy group and is used as a herbicide.
Uniqueness
5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and the presence of a thiadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
87411-25-4 |
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Molecular Formula |
C13H16ClN3OS |
Molecular Weight |
297.80 g/mol |
IUPAC Name |
5-[4-(3-chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H16ClN3OS/c1-15-13-17-16-12(19-13)7-2-3-8-18-11-6-4-5-10(14)9-11/h4-6,9H,2-3,7-8H2,1H3,(H,15,17) |
InChI Key |
KGJTVSMEWFIWLX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CCCCOC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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